Saxagliptin-13C,d2 TFA Salt
Description
Rationale for Deuterium (B1214612) (d2) and Carbon-13 (13C) Isotopic Enrichment of Saxagliptin (B632)
The decision to enrich saxagliptin with both deuterium (d2) and carbon-13 (13C) is a strategic one, designed to create a superior analytical standard that leverages the distinct advantages of each isotope. alfa-chemistry.com
The rationale for deuterium labeling often involves the "kinetic isotope effect." symeres.com The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. In some cases, replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of metabolism, which can improve a drug's pharmacokinetic profile by, for example, extending its half-life. alfa-chemistry.comsymeres.com In the context of an analytical standard, placing deuterium atoms on metabolically stable positions is crucial to prevent the label from being lost during biological processing. chemicalsknowledgehub.com
Carbon-13 labeling is primarily used for tracing and quantification. musechem.comalfa-chemistry.com Incorporating ¹³C provides a distinct mass shift that is easily detectable by mass spectrometry, allowing the labeled molecule to be distinguished from its unlabeled counterpart. acanthusresearch.com This is fundamental for its use as an internal standard or a tracer in metabolism studies. metsol.com
Combining these two isotopes into a single molecule, as in Saxagliptin-13C,d2, offers compounded benefits. alfa-chemistry.com The dual labeling provides a more significant mass difference between the standard and the analyte, which is highly desirable in mass spectrometry to avoid any potential for signal interference or "crosstalk" from the natural isotopic abundance of the unlabeled compound. chemicalsknowledgehub.comkcasbio.com This dual-labeling approach combines the potential for altered metabolic stability from deuteration with the robust and stable mass tag provided by carbon-13, creating a highly specific and reliable tool for advanced bioanalytical studies. alfa-chemistry.com
The Role of Saxagliptin-13C,d2 TFA Salt as a Critical Research Standard and Tracer
The primary and most critical role of this compound is to serve as an internal standard for the quantitative bioanalysis of saxagliptin and its metabolites in complex biological matrices like plasma. wuxiapptec.comscioninstruments.cominvivochem.com Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, chromatographic separation, and especially, matrix effects during ionization in the mass spectrometer. wuxiapptec.comlgcstandards.com
An internal standard (IS) is a compound of a fixed concentration added to every sample, including calibrators and quality controls, to correct for these variations. biopharmaservices.comwuxiapptec.com A stable isotope-labeled internal standard (SIL-IS) like Saxagliptin-13C,d2 is considered the most appropriate choice for this purpose. biopharmaservices.comscioninstruments.com Because it is chemically and physically almost identical to the analyte (unlabeled saxagliptin), it behaves in a nearly identical manner during all stages of the analytical process. scispace.comacanthusresearch.com It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for highly accurate and precise quantification based on the ratio of the analyte's response to the internal standard's response. wuxiapptec.comlgcstandards.com
Beyond its role as an internal standard, Saxagliptin-13C,d2 can also be used as a tracer in drug metabolism studies. metsol.comresearchgate.netchemicalsknowledgehub.com Researchers can administer the labeled compound to study its ADME properties and identify its metabolic products, such as 5-hydroxy saxagliptin, with high confidence. bdg.co.nzresearchgate.net The trifluoroacetate (B77799) (TFA) salt form is a common and practical formulation for such standards, often used to ensure the compound's stability, purity, and ease of handling in a laboratory setting. bdg.co.nzclearsynth.comsimsonpharma.com
Table 2: Comparison of Internal Standard Types in LC-MS Bioanalysis
| Internal Standard Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Stable Isotope-Labeled (SIL) | The analyte molecule with several atoms replaced by stable isotopes (e.g., ¹³C, D, ¹⁵N). acanthusresearch.com | Considered the "gold standard." kcasbio.com Co-elutes with the analyte and corrects for most sources of variability, including matrix effects. wuxiapptec.comscioninstruments.comlgcstandards.com | Can be expensive and time-consuming to synthesize; potential for isotopic crosstalk if not sufficiently labeled. scispace.comnih.gov |
| Structural Analogue | A molecule with a chemical structure similar to the analyte. wuxiapptec.com | More readily available and less expensive than SILs. scispace.com | May have different chromatographic retention, extraction recovery, and ionization efficiency than the analyte, leading to less accurate correction. scispace.comwuxiapptec.com |
| Generic/Unrelated | A compound structurally unrelated to the analyte. kcasbio.com | Can be used in early discovery when a specific IS is unavailable. kcasbio.com | Least effective at correcting for analyte-specific variability, especially matrix effects. scioninstruments.com |
Properties
Molecular Formula |
C1713CH23D2N3O2.C2HF3O2 |
|---|---|
Molecular Weight |
432.44 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Characterization of Isotopic Purity
Strategies for Stereoselective Synthesis of Deuterium-Labeled Saxagliptin (B632) Moieties
The synthesis of deuterated Saxagliptin requires a strategic approach to ensure the stereoselective incorporation of deuterium (B1214612) atoms at specific positions. A common strategy involves the use of a deuterated reagent in a key synthetic step. For instance, the cyclopropanation of a dihydropyrrole intermediate can be achieved using a zinc carbenoid reagent. sorbonne-universite.fr The diastereoselectivity of this reaction is crucial for establishing the correct stereochemistry of the final molecule. sorbonne-universite.fr Investigations have shown that the presence of additives, such as substoichiometric amounts of water and trifluoroacetic acid, can significantly accelerate the cyclopropanation reaction. sorbonne-universite.fr The water is believed to generate zinc oxide by reacting with diethylzinc, while trifluoroacetic acid forms a zinc amidate species, both of which influence the reaction's efficiency and stereochemical outcome. sorbonne-universite.fr
Another critical aspect is the synthesis of the unnatural amino acid derivatives that form the core of the Saxagliptin molecule. blogspot.com The commercial-scale synthesis often involves the coupling of (S)-a-[[(l,l-dimethyleethoxy)carbonyl]amino]-3-hydroxytricyclo [3.3. 1.1]decane-l-acetic acid and (lS,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. blogspot.com The stereochemistry of these starting materials is paramount to the final product's biological activity.
Targeted Incorporation of Carbon-13 at Specific Molecular Positions
The introduction of a Carbon-13 (¹³C) label into the Saxagliptin molecule is a targeted process designed to facilitate its use in mass spectrometry-based quantification. nih.govscripps.edu A synthetic route has been described where ¹³C-labeled Saxagliptin was prepared, which also involved deuterium labeling. nih.gov This dual-labeling approach provides a distinct mass shift, enhancing its utility as an internal standard. medchemexpress.com
The synthesis of (¹³C)CD₂-labeled saxagliptin has been successfully achieved, resulting in a product with high isotopic purity. nih.gov The specific placement of the ¹³C atom is often at the carbonyl carbon of the acetyl group, a position that is synthetically accessible and provides a stable isotopic label. nih.govclearsynth.com The synthesis can start from simple ¹³C-labeled precursors, which are then incorporated into the larger molecular framework through a series of chemical reactions. researchgate.net For example, the synthesis of a key intermediate, (S)-N-Boc-2-(3′-hydroxyadamantyl)glycine, can be a focal point for introducing the ¹³C label. researchgate.net
Chemical Conversion to Trifluoroacetate (B77799) (TFA) Salt and Purification Methodologies
Following the synthesis of the isotopically labeled Saxagliptin free base, it is often converted to a more stable salt form, such as the trifluoroacetate (TFA) salt. blogspot.comgoogle.comgoogleapis.com This conversion is typically achieved by treating the free base with trifluoroacetic acid. google.comacs.org The resulting TFA salt often exhibits improved stability and handling characteristics compared to the free base, which can be prone to cyclization to form an inactive amidine. blogspot.com
Purification of the Saxagliptin-13C,d2 TFA Salt is a critical step to ensure the high purity required for its use as an analytical standard. google.com High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.govgoogle.com The use of reversed-phase HPLC columns allows for the separation of the desired product from any unreacted starting materials, byproducts, or other impurities. scielo.brijper.org Following purification, the product can be isolated by lyophilization, which removes the solvent and yields the final product as a solid powder. wpmucdn.com The purity of the final compound is often assessed by HPLC, with purities greater than 99% being achievable. google.comdergipark.org.tr
Comprehensive Spectroscopic Analysis for Isotopic Enrichment and Regiospecificity
To confirm the successful incorporation of the isotopic labels and to verify the structural integrity of the final compound, a comprehensive suite of spectroscopic techniques is employed.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the isotopic profile of this compound. jneonatalsurg.comnih.gov This technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula and the extent of isotopic labeling. clearsynth.com The mass spectrum will show a distinct peak corresponding to the mass of the labeled compound, shifted from the mass of the unlabeled Saxagliptin. The high resolution of the instrument enables the differentiation between the isotopically labeled compound and any potential isobaric interferences. jneonatalsurg.com Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the compound by fragmenting the parent ion and analyzing the resulting daughter ions. scilit.netnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Site Confirmation
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are crucial for confirming the precise location of the isotopic labels within the molecule. nih.govgoogle.comorientjchem.orgevitachem.com
¹³C NMR (Carbon-13 NMR): This technique is used to directly observe the incorporated ¹³C atom. The signal for the labeled carbon will be significantly enhanced, confirming its presence. orientjchem.orgorientjchem.org The chemical shift of this signal provides information about the electronic environment of the labeled carbon, further confirming its position. blogspot.comorientjchem.org
²H NMR (Deuterium NMR): This specialized NMR technique can be used to directly detect the deuterium atoms, providing unambiguous evidence of their incorporation and location.
2D NMR Techniques: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between protons and carbons, definitively confirming the regiospecificity of the isotopic labeling. orientjchem.orgorientjchem.orgmaynoothuniversity.ie
Purity Assessment of Research-Grade Standards (Excluding Basic Identification Data)
The purity of research-grade standards like this compound is paramount for their intended use in quantitative analysis. medchemexpress.comnih.govgoogle.com Purity is typically assessed using a combination of chromatographic and spectroscopic methods.
High-performance liquid chromatography (HPLC) with UV detection is a standard method for determining the chemical purity of the compound. google.comscielo.brijper.org The method should be validated to be stability-indicating, meaning it can separate the main compound from its potential degradation products. scielo.brijper.org The peak purity can be assessed using a photodiode array (PDA) detector. scielo.br
The isotopic purity, specifically the percentage of deuterated forms, is a critical parameter. caymanchem.com This is often determined by mass spectrometry, which can quantify the relative abundance of the labeled and unlabeled species. nih.govnih.gov For Saxagliptin-13C,d2, a high percentage of deuterated forms (d1-d2) is expected. caymanchem.com
| Analytical Technique | Parameter Assessed | Typical Specification |
| HPLC-UV/PDA | Chemical Purity | >98% nih.gov |
| HRMS | Isotopic Enrichment & Molecular Formula Confirmation | Conforms to theoretical mass |
| NMR Spectroscopy | Structural Integrity & Labeling Site Confirmation | Conforms to expected structure |
Table 1: Analytical Specifications for Research-Grade this compound
The combination of these advanced analytical techniques ensures that the synthesized this compound meets the stringent requirements for use as a reliable internal standard in demanding bioanalytical applications. clearsynth.comclearsynth.com
Sophisticated Analytical Method Development Using Saxagliptin 13c,d2 Tfa Salt As Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitative Analysis
LC-MS/MS has become the definitive technique for the quantification of drugs like Saxagliptin (B632) in biological fluids due to its superior sensitivity and specificity. thieme-connect.com The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Using a stable isotope-labeled internal standard like Saxagliptin-13C,d2 is integral to this process, compensating for potential analytical variations. daneshyari.com
Chromatographic Separation Techniques and Column Chemistry Optimization
Effective chromatographic separation is critical to isolate Saxagliptin from endogenous matrix components that could interfere with quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are the most common techniques employed. biointerfaceresearch.comnih.gov
Optimization focuses on several key parameters:
Column Chemistry: C18 columns are frequently utilized due to their versatility in separating compounds with varying polarities. pharmaresearchlibrary.orgnih.gov Specific examples include Atlantis® dC18 and Eclipse XDB C18 columns, which demonstrate good peak shape and resolution for Saxagliptin. daneshyari.comnih.gov
Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent. The organic phase is often acetonitrile (B52724) or methanol, while the aqueous phase is modified with additives like formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. thieme-connect.comnih.govscielo.br A common mobile phase combination is a gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid or 5 mM ammonium acetate. thieme-connect.comnih.gov
Flow Rate and Run Time: UPLC systems allow for faster analysis times with shorter columns (e.g., 50 mm) and smaller particle sizes (e.g., 1.7 µm), achieving run times as short as 1.8 to 3 minutes. thieme-connect.comdergipark.org.tr This high-throughput capability is essential for analyzing large numbers of samples in preclinical studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Atlantis® dC18 (50 mm × 2.1 mm, 5 µm) daneshyari.com | Eclipse XDB C18 (150 × 4.6 mm, 5 µm) nih.gov | C18 column (2.1 × 50 mm, 1.7 µm) nih.gov |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water daneshyari.com | Acetonitrile and 0.1% Orthophosphoric Acid (pH 4.5) (50:50 v/v) nih.gov | Methanol and 0.1% Formic Acid (40:60 v/v) nih.gov |
| Flow Rate | Not Specified | 1.0 mL/min nih.gov | Not Specified |
| Run Time | Not Specified | < 10 min nih.gov | Not Specified |
Mass Spectrometry Parameters for Optimal Detection and Quantification (e.g., MRM transitions)
Tandem mass spectrometry is employed for its high selectivity and sensitivity. The instrument is typically operated in the positive ion electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govnih.gov This process is applied to both the analyte (Saxagliptin) and the internal standard (Saxagliptin-13C,d2).
The MRM transitions for Saxagliptin are selected to be specific and produce a strong signal. Since Saxagliptin-13C,d2 has a slightly higher mass due to the incorporated stable isotopes, its precursor and product ions will have mass-to-charge ratios (m/z) that are shifted accordingly, allowing the mass spectrometer to distinguish between the analyte and the internal standard. daneshyari.com The use of at least two MRM transitions per analyte can enhance the reliability of identification and quantification. forensicrti.org
Method Validation in Preclinical Biological Matrices
Before a bioanalytical method can be used for sample analysis in preclinical studies, it must undergo rigorous validation to ensure its reliability. thieme-connect.comresearchgate.net Validation is performed in the same biological matrix (e.g., rat or human plasma) as the study samples, following guidelines from regulatory agencies. thieme-connect.comijper.org
Evaluation of Linearity, Accuracy, Precision, and Selectivity
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed by preparing a calibration curve over a specified range. pharmaresearchlibrary.org For Saxagliptin, linear ranges are often established from sub-ng/mL levels up to 100 ng/mL or higher, consistently yielding a correlation coefficient (r²) greater than 0.99. thieme-connect.comnih.govresearchgate.net
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicates. For bioanalytical methods, the accuracy is typically required to be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). thieme-connect.comnih.govnih.gov
Selectivity: This parameter ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix constituents or metabolites. nih.gov This is tested by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of Saxagliptin and its internal standard.
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity Range (in plasma) | 0.05–100 ng/mL | thieme-connect.com |
| Correlation Coefficient (r²) | > 0.999 | nih.govbepls.com |
| Intra-day and Inter-day Accuracy (% bias) | Within ± 15% | nih.govnih.gov |
| Intra-day and Inter-day Precision (%RSD) | < 15% | nih.govnih.gov |
Assessment of Matrix Effects and Recovery Efficiency
Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. medipharmsai.com It is a significant concern in LC-MS/MS analysis and is assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. nih.gov The use of a stable isotope-labeled internal standard like Saxagliptin-13C,d2 is the most effective way to compensate for matrix effects, as both the analyte and the IS are affected similarly. medipharmsai.com Studies have shown matrix effects for Saxagliptin to be within acceptable limits, often ranging from 90% to 110%. nih.govresearchgate.net
Recovery Efficiency: Recovery is the efficiency of the extraction process in removing the analyte from the biological matrix. It is determined by comparing the analytical response of an extracted sample to that of a post-extraction spiked sample. nih.gov Consistent and reproducible recovery is more important than achieving 100% recovery. For Saxagliptin, extraction recoveries are generally high, often exceeding 80-90%, using techniques like protein precipitation or liquid-liquid extraction. daneshyari.comnih.gov
| Parameter | Result | Reference |
|---|---|---|
| Extraction Recovery | > 90% | daneshyari.com |
| > 81% | nih.gov | |
| Matrix Effect | 90.27% to 109.15% | nih.govresearchgate.net |
| IS-Normalized Matrix Effect | 100.42% to 109.39% | nih.gov |
Stability Studies of Analyte in Biological Samples
The stability of Saxagliptin in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage during a preclinical study. thieme-connect.com This ensures that the measured concentration reflects the true concentration at the time of sample collection.
Stability is typically assessed under the following conditions:
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample handling time.
Long-Term Stability: Assesses analyte stability in the matrix when stored at low temperatures (e.g., -20°C or -80°C) for the duration of the study. daneshyari.com Saxagliptin has been shown to be stable in human plasma for at least 37 to 401 days at such temperatures. daneshyari.comnih.gov
Freeze-Thaw Stability: Examines the impact of repeated freezing and thawing cycles on the analyte concentration.
Autosampler Stability: Confirms that the analyte is stable in the processed sample while waiting for injection in the autosampler. dergipark.org.tr
In all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration for the analyte to be considered stable. thieme-connect.com
Application in Diverse Research Bioanalytical Assays
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. medchemexpress.cominvivochem.com Saxagliptin-13C,d2 TFA Salt serves as an ideal internal standard for the quantification of saxagliptin in various biological matrices. Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, saxagliptin, while having a distinct mass-to-charge ratio (m/z). This allows it to co-elute chromatographically and experience similar ionization efficiency and potential matrix effects as the analyte, thereby correcting for variations during sample preparation and analysis, which significantly improves the accuracy and reproducibility of the method. medchemexpress.cominvivochem.com
The application of isotopically labeled saxagliptin, such as this compound, is critical in a range of bioanalytical assays designed to support pharmacokinetic and metabolism studies. These assays are pivotal from preclinical animal studies to large-scale clinical trials.
A primary application involves the simultaneous determination of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, in human plasma. researchgate.netdaneshyari.com Validated LC-MS/MS methods have been developed to support clinical pharmacokinetic analyses, demonstrating high sensitivity and specificity. researchgate.netdaneshyari.com In these assays, stable labeled isotopes of both saxagliptin and 5-hydroxy saxagliptin are employed as internal standards. researchgate.netthieme-connect.de The extraction of the analytes from plasma is commonly achieved through protein precipitation with acetonitrile or through solid-phase extraction techniques. researchgate.netdaneshyari.comnih.gov These methods are characterized by their rapid chromatographic run times, with some achieving run times as short as 1.8 minutes, enabling the analysis of over 400 samples in a single day. researchgate.netthieme-connect.de
Furthermore, the use of this compound as an internal standard is crucial in bioanalytical methods developed for studying saxagliptin in fixed-dose combination therapies. For instance, specific and rapid LC-MS/MS methods have been established for the simultaneous quantification of metformin, saxagliptin, and 5-hydroxy saxagliptin in human plasma. nih.gov Similarly, a highly sensitive method was developed for the concurrent estimation of saxagliptin and dapagliflozin (B1669812) in rat plasma for preclinical pharmacokinetic studies. rsc.org These multi-analyte assays are essential for evaluating potential drug-drug interactions and understanding the pharmacokinetic profile of co-administered drugs.
The robustness of these bioanalytical methods is confirmed through rigorous validation according to regulatory guidelines, such as those from the US FDA. researchgate.netthieme-connect.dersc.org Validation parameters include linearity, precision, accuracy, recovery, and matrix effect, ensuring the reliability of the data generated.
Below are data tables summarizing findings from various research applications.
| Analytes | Biological Matrix | Extraction Method | Linearity Range (ng/mL) | Application | Reference |
|---|---|---|---|---|---|
| Saxagliptin, 5-hydroxy saxagliptin | Human Plasma | Protein Precipitation | Saxagliptin: 0.1-50 5-hydroxy saxagliptin: 0.2-100 | Clinical Pharmacokinetic Studies | daneshyari.com |
| Saxagliptin, 5-hydroxy saxagliptin | Human Plasma | Solid-Phase Extraction | 0.05-100 for both analytes | Pharmacokinetic Study | researchgate.net |
| Metformin, Saxagliptin, 5-hydroxy saxagliptin | Human Plasma | Solid-Phase Extraction | Metformin: 1.50 Saxagliptin: 0.10 5-hydroxy saxagliptin: 0.20 (LLOQ) | Bioequivalence Study | nih.gov |
| Saxagliptin, Dapagliflozin | Rat Plasma | Solid-Phase Extraction | Saxagliptin: 0.2–80 Dapagliflozin: 5–2000 | Preclinical Pharmacokinetic Study | rsc.org |
| Parameter | Analyte | Details | Reference |
|---|---|---|---|
| Intra-day Precision (%RSD) | Saxagliptin | 1.25–5.63% | nih.gov |
| 5-hydroxy saxagliptin | 1.10–7.43% | ||
| Inter-day Precision (%RSD) | Saxagliptin | 1.97–6.21% | |
| 5-hydroxy saxagliptin | 3.71–9.11% | ||
| Accuracy | Saxagliptin | 99.28–101.24% | nih.gov |
| 5-hydroxy saxagliptin | 100.05–106.20% | ||
| Extraction Recovery | Saxagliptin | 82.58–93.37% | nih.gov |
| 5-hydroxy saxagliptin | 89.27–96.18% | ||
| Internal Standard (Vildagliptin) | 92.19% |
Preclinical Pharmacokinetic and Drug Disposition Investigations Utilizing Labeled Saxagliptin
In Vitro Permeability and Transport Studies Across Biological Barriers
In vitro permeability assays are crucial for predicting the oral absorption of a drug candidate. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used model as it differentiates into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and transporter proteins. nih.govnih.govyoutube.com
In these studies, a labeled compound like Saxagliptin-13C,d2 TFA Salt is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the Caco-2 cell monolayer. nuvisan.com Samples are then taken from the opposite chamber over time to determine the rate of transport. nih.gov This bidirectional assessment helps to distinguish between passive diffusion and active transport mechanisms, including the involvement of efflux transporters like P-glycoprotein (P-gp). nuvisan.com Studies have indicated that saxagliptin (B632) has relatively poor membrane permeability, which underscores the importance of these assays in understanding its absorption characteristics. researchgate.net The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage across the cell monolayer. researchgate.net Drugs with high absorption rates in humans typically exhibit a Papp greater than 1 x 10⁻⁶ cm/s in this model. researchgate.net
Hepatic Uptake and Efflux Transporter Interactions (Preclinical Context)
The liver plays a central role in the metabolism and excretion of many drugs. Understanding the interaction of a compound with hepatic uptake and efflux transporters is key to predicting its disposition, potential for drug-drug interactions, and risk of hepatotoxicity. Labeled saxagliptin is used to trace the compound's journey into and out of hepatocytes in preclinical models.
Hepatic uptake is mediated by transporters such as organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs), while efflux into bile or back into the sinusoidal blood is handled by transporters like multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP). frontiersin.org Preclinical studies indicate that saxagliptin is cleared through both hepatic and renal pathways. researchgate.net Its primary metabolic route is hydroxylation via cytochrome P450 3A4/5 (CYP3A4/5) enzymes in the liver to form an active metabolite, 5-hydroxysaxagliptin. nih.govnih.gov
Recent preclinical investigations in rats using labeled saxagliptin have also explored its potential to form adducts. Studies have identified cysteine and cysteinylglycine (B43971) conjugates of saxagliptin and its hydroxylated metabolite. nih.govnih.gov The formation of these thiol adducts suggests that saxagliptin can covalently bind to endogenous proteins within the liver, a mechanism that can be critical in understanding potential drug-induced liver injury. nih.govnih.gov
Quantitative Assessment of Preclinical Pharmacokinetic Parameters (e.g., Clearance, Volume of Distribution)
Pharmacokinetic (PK) studies in animal models are essential for predicting the behavior of a drug in humans. The use of this compound allows for accurate measurement of the drug's concentration in plasma and other tissues, enabling the calculation of key PK parameters. Studies in rats, dogs, and cynomolgus monkeys have characterized the preclinical pharmacokinetics of saxagliptin.
The drug is generally absorbed rapidly, with plasma clearance being notably higher in rats compared to dogs and monkeys. nih.gov The volume of distribution (Vd) values in all tested species were greater than the total body water, suggesting significant distribution into extravascular tissues. nih.gov The plasma elimination half-life was relatively consistent across species, ranging from 2.1 to 4.4 hours. nih.gov In diabetic rat models, the volume of distribution was observed to be approximately 20 L/kg with an elimination half-life of 6.13 hours. nih.govresearchgate.net
| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-Life (h) | Source |
|---|---|---|---|---|
| Rat | 115 | 5.2 | 2.1 - 4.4 | nih.gov |
| Dog | 9.3 | 1.3 | 2.1 - 4.4 | nih.gov |
| Monkey | 14.5 | 2.4 | 2.1 - 4.4 | nih.gov |
| Diabetic Rat | N/A | ~20 | 6.13 | nih.govresearchgate.net |
Tissue Distribution Studies in Animal Models Using Isotopic Tracers
Isotopic tracers are indispensable for determining how a drug distributes throughout the body. nih.govnih.gov Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique used in preclinical studies to visualize and quantify the distribution of a radiolabeled drug in an entire animal. qps.combioivt.com In this method, an animal is administered a labeled drug, such as ¹⁴C-saxagliptin, and at various time points, the animal is frozen and sectioned. qps.com The sections are then exposed to imaging plates to reveal the concentration of radioactivity in different organs and tissues. qps.com
This technique provides comprehensive data on tissue penetration, identifying potential sites of accumulation and target engagement. bioivt.com For saxagliptin, preclinical studies in rats have shown that following administration, higher concentrations of the parent drug and its active metabolite are found in the intestine compared to the levels in plasma. nih.gov This finding is significant as the intestine is considered a major site of action for DPP-4 inhibitors. nih.gov
Investigation of Absolute Bioavailability in Preclinical Species
Absolute bioavailability (F) is a critical parameter that measures the fraction of an orally administered drug that reaches systemic circulation unchanged. To determine this, a study is conducted where the drug is administered both intravenously (IV) and orally (PO) on separate occasions. The use of an isotopically labeled compound, such as this compound, is often employed in these "micro-tracer" studies to distinguish the administered dose from any endogenous substances. tga.gov.au
Preclinical studies have established that saxagliptin exhibits good oral bioavailability in laboratory animal species. nih.govtga.gov.au The absolute bioavailability was found to be in the range of 50% to 75% across rats, dogs, and monkeys, indicating efficient absorption from the gastrointestinal tract. nih.gov
| Species | Absolute Bioavailability (%) | Source |
|---|---|---|
| Rat | 50 - 75 | nih.gov |
| Dog | 50 - 75 | nih.gov |
| Monkey | 51 - 76 | nih.govtga.gov.au |
Elucidation of Metabolic Pathways and Enzyme Kinetics Through Isotopic Tracing Preclinical & in Vitro
Identification of Phase I and Phase II Metabolites Using Labeled Precursors
The biotransformation of saxagliptin (B632) is a critical determinant of its pharmacokinetic profile and therapeutic action. In vitro studies utilizing isotopically labeled saxagliptin, such as [14C]saxagliptin, have been instrumental in identifying its metabolic products. These studies have revealed that saxagliptin undergoes both Phase I and Phase II metabolism, although to varying extents.
The primary metabolic pathway for saxagliptin is hydroxylation, a Phase I reaction, leading to the formation of its major active metabolite, 5-hydroxy saxagliptin (M2). This metabolite is also a dipeptidyl peptidase-4 (DPP-4) inhibitor, albeit with approximately half the potency of the parent compound. In addition to the major M2 metabolite, other minor hydroxylation products have been identified.
Phase II metabolism of saxagliptin involves conjugation reactions. While not the primary route of elimination, minor metabolic pathways include the formation of glucuronide and sulfate (B86663) conjugates. Recent studies have also identified the formation of cysteine and glutathione (B108866) conjugates of saxagliptin, suggesting a potential for covalent binding to endogenous thiols. The use of labeled precursors is crucial for the definitive identification and structural elucidation of these various metabolites from complex biological matrices.
| Metabolite ID | Metabolite Name | Metabolic Pathway | Enzyme Family |
| M2 | 5-hydroxy saxagliptin | Phase I - Hydroxylation | Cytochrome P450 |
| Minor Metabolites | Saxagliptin Glucuronide | Phase II - Glucuronidation | UDP-glucuronosyltransferases |
| Saxagliptin Sulfate | Phase II - Sulfation | Sulfotransferases | |
| Saxagliptin-cysteine conjugate | Phase II - Cysteine Conjugation | Non-enzymatic/GST | |
| 5-hydroxy saxagliptin-cysteine conjugate | Phase I & II | CYP450 & Non-enzymatic/GST | |
| Saxagliptin-cysteinylglycine conjugate | Phase II - Glutathione Conjugation | Glutathione S-transferases (GST) | |
| 5-hydroxy saxagliptin-cysteinylglycine conjugate | Phase I & II | CYP450 & GST |
In Vitro Metabolic Stability Studies in Hepatocytes, Microsomes, and S9 Fractions
To predict the in vivo clearance of a drug, it is essential to determine its metabolic stability in various in vitro systems that represent the metabolic capacity of the liver. The most commonly used systems are hepatocytes, liver microsomes, and S9 fractions. While specific quantitative data for the metabolic stability of saxagliptin in these systems is not extensively published in publicly available literature, the general principles of these assays are well-established.
Hepatocytes: These intact liver cells contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a comprehensive in vitro model for predicting hepatic clearance.
Liver Microsomes: This subcellular fraction is enriched in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making it a valuable tool for studying Phase I and some Phase II metabolism.
S9 Fractions: This is a mixture of microsomal and cytosolic fractions and therefore contains a broader range of both Phase I and Phase II enzymes, including sulfotransferases (SULTs).
The metabolic stability of a compound in these systems is typically determined by measuring the rate of disappearance of the parent drug over time. This data is then used to calculate key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).
| In Vitro System | Key Enzymes Present | Primary Metabolic Pathways Assessed |
| Hepatocytes | Comprehensive Phase I and Phase II enzymes and cofactors | Overall hepatic metabolism |
| Liver Microsomes | Cytochrome P450s, UDP-glucuronosyltransferases | Phase I (Oxidation, reduction, hydrolysis), Glucuronidation |
| S9 Fraction | Cytochrome P450s, UGTs, Sulfotransferases, and other cytosolic enzymes | Broad Phase I and Phase II metabolism |
Determination of Enzyme Reaction Phenotyping (e.g., Cytochrome P450 and UGT Isoforms)
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. For saxagliptin, reaction phenotyping studies have unequivocally identified the major enzymes involved in its Phase I metabolism.
Cytochrome P450 (CYP) Isoforms: The formation of the major active metabolite, 5-hydroxy saxagliptin, is primarily mediated by CYP3A4 and CYP3A5. nih.gov Kinetic studies have shown that the catalytic efficiency (Vmax/Km) of CYP3A4 is approximately four-fold higher than that of CYP3A5 in metabolizing saxagliptin. nih.gov This indicates that while both enzymes contribute, CYP3A4 plays a more significant role.
UDP-glucuronosyltransferase (UGT) Isoforms: While glucuronidation is a minor metabolic pathway for saxagliptin, the specific UGT isoforms involved have not been definitively identified in the available literature. Generally, UGTs are responsible for conjugating glucuronic acid to various functional groups on drug molecules, increasing their water solubility and facilitating their excretion. Further studies with recombinant UGT enzymes would be necessary to pinpoint the specific isoforms that may contribute to the glucuronidation of saxagliptin.
| Enzyme Family | Isoform | Role in Saxagliptin Metabolism |
| Cytochrome P450 | CYP3A4 | Major contributor to the formation of 5-hydroxy saxagliptin |
| CYP3A5 | Minor contributor to the formation of 5-hydroxy saxagliptin | |
| UDP-glucuronosyltransferases | Not specified | Minor pathway of glucuronide conjugation |
Kinetic Analysis of Enzyme Inhibition and Induction Potentials (Preclinical Relevance)
Assessing the potential of a new drug candidate to inhibit or induce drug-metabolizing enzymes is a critical component of preclinical safety evaluation to predict the likelihood of clinical drug-drug interactions.
Enzyme Induction: Similarly, saxagliptin and its M2 metabolite have shown little potential to induce the expression of important P450 enzymes. nih.gov The preclinical assessment of enzyme induction typically involves treating cultured human hepatocytes with the drug candidate and measuring the increase in mRNA levels and/or activity of various CYP enzymes. The lack of significant induction by saxagliptin in these assays further supports its low potential for causing drug-drug interactions through this mechanism.
| Interaction Type | Enzyme Family | Saxagliptin Potential | Preclinical Kinetic Parameters |
| Inhibition | Cytochrome P450 | Low | High IC50 values expected |
| Induction | Cytochrome P450 | Low | Low Emax and high EC50 values expected |
Mechanistic Pharmacodynamic and Target Engagement Research Cellular/molecular Focus
In Vitro Binding Affinity and Receptor Occupancy Studies
The use of isotope-labeled compounds like Saxagliptin-13C,d2 TFA Salt is central to conducting competitive binding experiments designed to evaluate the affinity and binding kinetics of compounds for their target receptors. invivochem.commedchemexpress.com In such assays, the labeled compound serves as a tracer to quantify the displacement by unlabeled test compounds, thereby enabling the precise determination of binding affinities.
Saxagliptin (B632) itself is a highly potent, selective, and reversible competitive inhibitor of the DPP-4 enzyme. nih.gov Studies have demonstrated that it is approximately 10 times more potent at inhibiting DPP-4 than sitagliptin (B1680988). nih.gov The binding of Saxagliptin occurs at the S1 and S2 binding sites of the DPP-4 enzyme. frontiersin.org This high affinity and selectivity are foundational to its mechanism of action. While specific binding studies utilizing this compound are designed to confirm these properties for novel analogous compounds, the binding characteristics are fundamentally those of the parent Saxagliptin molecule.
Table 1: Binding Characteristics of Saxagliptin
| Parameter | Description | Finding |
|---|---|---|
| Target Enzyme | The primary molecular target of the compound. | Dipeptidyl Peptidase-4 (DPP-4) |
| Binding Sites | Specific subsites on the enzyme where interaction occurs. | S1 and S2 subsites frontiersin.org |
| Inhibitor Class | Classification based on its interaction with the enzyme. | Highly potent, selective, reversible, competitive inhibitor nih.gov |
| Comparative Potency | Potency relative to other DPP-4 inhibitors. | ~10-fold more potent than sitagliptin nih.gov |
| Selectivity | Preferential binding to the target enzyme over other proteases. | >4000-fold increased selectivity for DPP-4 compared to other proteases nih.gov |
Cellular Uptake and Intracellular Localization Investigations
Investigating the extent to which a drug enters cells and where it localizes is crucial for understanding its mechanism of action and potential off-target effects. Isotopic labeling provides a powerful method to non-invasively track the distribution and transformation of compounds within cellular systems. invivochem.commedchemexpress.com By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), researchers can trace the path of this compound. invivochem.commedchemexpress.com This allows for the precise quantification of the compound that has been taken up by cells and can help identify its accumulation in specific subcellular compartments. The use of stable isotopes is advantageous as it does not significantly alter the molecular properties of the compound, ensuring that its transport and localization are representative of the unlabeled drug. invivochem.commedchemexpress.com
Enzyme Kinetics and Inhibition Mechanism Studies at the Molecular Level (e.g., DPP-4 inhibition)
This compound is an essential tool for detailed enzyme kinetic studies. It serves as a reliable internal standard for mass spectrometry, allowing for the precise quantification of the unlabeled parent compound in enzymatic reactions. invivochem.commedchemexpress.com This is critical for accurately determining kinetic parameters such as IC50 values.
The mechanism of DPP-4 inhibition by Saxagliptin is a biphasic process. frontiersin.org Initially, a reversible covalent enzyme-inhibitor complex is formed between the nitrile group of Saxagliptin and the Ser630 residue in the active site of DPP-4. frontiersin.org This initial complex then undergoes a slow dissociation. frontiersin.orgnih.gov This "substrate-blocker" mechanism contributes to its prolonged action. frontiersin.org The dissociation half-life for Saxagliptin from the DPP-4 enzyme is approximately 50 minutes. nih.gov This slow dissociation rate results in sustained inhibition of the enzyme's activity. nih.gov
Table 2: Comparative DPP-4 Inhibition Data
| Compound | Trough % DPP-4 Inhibition (24h post-dose) | Dissociation Half-life (t1/2) from DPP-4 |
|---|---|---|
| Saxagliptin | ~74% | 50 minutes nih.gov |
| Sitagliptin | ~92% | Not specified |
| Vildagliptin (once daily) | ~29% | 3.5 minutes nih.gov |
| Vildagliptin (twice daily) | ~91% | 3.5 minutes nih.gov |
Applications in Proteomics and Target Validation Methodologies
The use of stable isotope-labeled compounds is a cornerstone of modern proteomics and target validation. scispace.com this compound can be employed in advanced methodologies to confirm its molecular target and explore potential off-target interactions in a complex biological system.
One key application is in stable isotope-resolved metabolomics (SIRM). invivochem.commedchemexpress.com By tracing the metabolic fate of the labeled compound, researchers can study cellular metabolic networks and identify key nodes and regulatory mechanisms that are affected by the drug. invivochem.commedchemexpress.com This can provide crucial insights into its pharmacodynamic effects and help validate its intended mechanism of action. invivochem.commedchemexpress.com
Furthermore, in chemical proteomics, a labeled compound can be used as a probe to identify its binding partners in a cell lysate. By comparing the proteins that interact with the labeled drug versus a control, researchers can confirm the engagement of the intended target (DPP-4) and discover previously unknown off-target proteins. This methodology is invaluable for understanding the full biological impact of a drug and for predicting potential side effects.
Advanced Methodological Applications and Future Research Perspectives
Integration with Quantitative Systems Pharmacology (QSP) Modeling
Quantitative Systems Pharmacology (QSP) is a discipline that utilizes mathematical computer models to understand the dynamic interactions between a drug and the body's complex biological systems. wikipedia.orgmathworks.com It merges systems biology with pharmacology to characterize disease processes and drug mechanisms, aiming to improve the efficiency of drug development. wikipedia.orgallucent.com QSP models are constructed using systems of ordinary differential equations that describe the interplay between a drug's pharmacokinetics (PK) and pharmacodynamics (PD) and the underlying pathophysiology. wikipedia.org
The integration of data from studies using Saxagliptin-13C,d2 TFA Salt is pivotal for the development and validation of robust QSP models. These models require high-quality, quantitative data to accurately simulate biological and pharmacological processes. frontiersin.org By providing a precise way to measure the concentration and fate of saxagliptin (B632) and its metabolites, the isotopically labeled compound delivers the granular data necessary for several QSP applications:
Model Calibration and Validation: The precise PK data obtained from tracing this compound allows researchers to calibrate the model parameters that govern drug absorption, distribution, metabolism, and excretion (ADME). This ensures the model accurately reflects the drug's behavior in vivo.
Mechanistic Insights: QSP models can explore "what-if" scenarios to generate hypotheses about a drug's mechanism of action. wikipedia.orgnih.gov Data from labeled saxagliptin studies can help confirm or refute these hypotheses by showing how the drug interacts with specific biological pathways at a molecular level. frontiersin.org
Translational Science: A significant challenge in drug development is translating findings from preclinical animal models to human clinical outcomes. QSP models, informed by data from both preclinical studies using labeled compounds and clinical trials, can help bridge this gap by identifying key physiological differences and predicting human responses. wikipedia.org
By serving as a source of precise quantitative inputs, this compound enhances the predictive power of QSP models, facilitating more informed decision-making in drug development, from target selection to dose optimization. mathworks.comnih.gov
| QSP Modeling Stage | Contribution of this compound Data | Impact on Drug Development |
|---|---|---|
| Model Development | Provides precise pharmacokinetic parameters (e.g., clearance, volume of distribution) for the drug sub-model. | Ensures the foundational drug behavior component of the model is accurate. |
| Model Qualification | Used to validate model predictions against observed experimental data from preclinical studies. | Builds confidence in the model's ability to simulate real-world biological responses. nih.gov |
| Hypothesis Testing | Offers quantitative data on metabolite formation and pathway engagement to test mechanistic hypotheses. | Facilitates deeper understanding of the drug's mechanism of action and potential off-target effects. frontiersin.org |
| Clinical Translation | Helps in scaling preclinical model parameters to predict human pharmacokinetics and efficacy. | Reduces uncertainty in predicting first-in-human doses and potential patient responses. wikipedia.org |
Application in Microdosing Studies (Preclinical)
Microdosing is an innovative approach used in early-phase drug development to investigate the pharmacokinetic profile of a candidate compound in living organisms before proceeding to larger, pharmacologically active doses. nih.govresearchgate.net These studies involve administering a "microdose"—an amount so small (typically less than 100 micrograms) that it is not expected to produce any therapeutic or toxic effect. The primary goal is to gain early insights into a drug's ADME properties. researchgate.net
The successful execution of microdosing studies hinges on the availability of ultra-sensitive bioanalytical techniques capable of detecting the minuscule concentrations of the drug in biological samples. nih.gov This is where isotopically labeled compounds like this compound, in conjunction with Accelerator Mass Spectrometry (AMS), become indispensable. openmedscience.com AMS is an extremely sensitive technology that can quantify rare isotopes, such as ¹⁴C or ¹³C, at attomolar levels. openmedscience.comnih.gov
In a preclinical microdosing study, this compound would be administered to animal models. Key applications include:
Early PK Assessment: Researchers can obtain a full pharmacokinetic profile, including parameters like linearity, bioavailability, and metabolite formation, without inducing pharmacological effects. nih.govnih.gov This helps in selecting the most promising drug candidates early on.
Dose Linearity Confirmation: By comparing the pharmacokinetics of a microdose with a later pharmacological dose, researchers can confirm if the drug exhibits linear kinetics across a wide concentration range. nih.gov
Metabolite Profiling: The high sensitivity of AMS allows for the detection and identification of metabolites, even those formed in very small quantities, providing a preliminary understanding of the drug's metabolic fate. researchgate.net
The use of a stable isotope-labeled compound like this compound in preclinical microdosing studies provides crucial data that can de-risk subsequent development stages and optimize the design of later, more extensive preclinical and clinical trials. nih.gov
Advancements in Automated High-Throughput Bioanalytical Screening
The drug development process requires the analysis of a vast number of biological samples from various studies. Automated high-throughput bioanalytical screening is essential for processing these samples efficiently and reliably. nih.gov Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones of modern bioanalysis due to their speed, sensitivity, and specificity. nih.govingentaconnect.com
In this context, this compound serves a critical function as an ideal internal standard (IS) for the quantitative analysis of unlabeled saxagliptin in biological matrices such as plasma. amazonaws.com An internal standard is a compound added in a known amount to samples, standards, and quality controls to correct for variability during sample processing and analysis.
The advantages of using this compound as an internal standard include:
Physicochemical Similarity: It is chemically identical to the analyte (saxagliptin) and thus behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer. This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the IS.
Mass Differentiation: Despite its chemical similarity, it has a different mass due to the presence of ¹³C and deuterium (B1214612) atoms. This allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously but independently.
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the method compensates for variations in extraction recovery, matrix effects, and instrument response, leading to significantly improved accuracy and precision of the results. nih.gov
The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis and is a key enabler for the high-throughput, automated screening required to support large-scale pharmacokinetic and metabolic studies during drug development. ijrti.org
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99 ijrti.org |
| Accuracy | The closeness of the measured concentration to the true concentration. | Mean value within ±15% of the nominal value. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (%CV) ≤ 15%. ingentaconnect.com |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Analyte response is at least 5-10 times the response of a blank sample. mdpi.com |
| Stability | The chemical stability of the analyte in a given matrix under specific storage and processing conditions. | Mean concentration within ±15% of the nominal concentration. ingentaconnect.com |
Potential for Novel Isotopic Labeling Strategies and Applications
The specific labeling of Saxagliptin with both Carbon-13 (¹³C) and deuterium (d2) opens the door to more advanced research applications beyond its use as a simple internal standard. nih.gov Stable isotope labeling is a powerful technique for understanding cellular metabolism and tracking the metabolic fate of molecules. unt.edunih.gov
Future research could leverage the unique dual-labeling of this compound in several ways:
Metabolic Flux Analysis (MFA): ¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. researchgate.net By administering Saxagliptin-13C,d2 and analyzing the isotopic enrichment patterns in downstream metabolites, researchers could gain a quantitative understanding of how saxagliptin and its metabolites perturb specific metabolic pathways. This goes beyond simple metabolite identification to provide a dynamic view of the drug's impact on cellular function.
Distinguishing Drug from Metabolite: In some cases, a drug and its metabolite may be difficult to separate chromatographically. A carefully designed labeling strategy, such as placing the label on a part of the molecule that is lost during metabolism, allows for clear differentiation and independent quantification of the parent drug and its metabolite by mass spectrometry. The synthesis of labeled saxagliptin and its 5-hydroxy metabolite demonstrates the feasibility of this approach. nih.gov
Probing Enzyme Mechanisms: The deuterium label can be strategically placed at a site of enzymatic transformation. The kinetic isotope effect (a change in reaction rate upon isotopic substitution) can then be measured to provide detailed insights into the mechanism of the enzymes responsible for metabolizing saxagliptin.
Advanced In Situ Structural Studies: Novel isotopic labeling strategies, such as labeling specific residues on glycoproteins, have been used with techniques like NMR spectroscopy to probe the structure and dynamics of molecules within their native environment. nih.gov Similar advanced approaches could be envisioned for studying the interaction of labeled saxagliptin with its target protein, DPP-4, providing insights that are not accessible through other methods.
These advanced applications demonstrate that the potential of compounds like this compound extends far beyond routine bioanalysis, offering powerful tools to explore complex biological systems and accelerate the development of more effective therapeutics.
| Labeling Strategy | Typical Isotopes | Primary Application | Key Advantage |
|---|---|---|---|
| Single Stable Isotope Labeling | ¹³C, ¹⁵N, or d | Internal standard for quantitative bioanalysis. | Improves accuracy and precision of quantification. nih.gov |
| Radioisotope Labeling | ¹⁴C, ³H | ADME studies, microdosing with AMS detection. | Extremely high sensitivity of detection. researchgate.net |
| Dual or Multi-Isotope Labeling (e.g., ¹³C and d) | ¹³C, d | Metabolic flux analysis, mechanistic studies. | Provides more detailed information on metabolic pathways and reaction mechanisms. |
| Isotopic Ratio Outlier Analysis (IROA) | ¹³C | Metabolomics profiling to identify and quantify all metabolites derived from a labeled source. einsteinmed.edu | Eliminates sample-to-sample variance and aids in compound identification. |
Ethical Considerations and Regulatory Science in Research with Labeled Compounds Excluding Clinical Trials
Good Laboratory Practice (GLP) Compliance for Research Standard Use
Good Laboratory Practice (GLP) embodies a set of principles that provides a framework within which to plan, perform, monitor, record, report, and archive non-clinical health and environmental safety studies. zeclinics.comfda.gov The primary objective of GLP is to ensure the quality, integrity, and reliability of data submitted to regulatory authorities. zeclinics.comfda.gov While some research may not be conducted under full GLP compliance, the principles of GLP provide a benchmark for best practices.
For a compound like Saxagliptin-13C,d2 TFA Salt, which is often used as an internal standard in analytical methods, adherence to GLP principles is crucial for the validation of these methods. invivochem.commedchemexpress.com This includes:
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and use of this compound must be in place. This ensures consistency and traceability in its application.
Characterization and Stability: The identity, purity, and stability of the labeled compound must be thoroughly characterized and documented. bdg.co.nz This information is critical for the accurate interpretation of study results.
Equipment Calibration and Maintenance: All instruments used in conjunction with the compound, such as mass spectrometers, must be properly calibrated and maintained to ensure the accuracy of measurements.
Traceability: A complete audit trail of the compound's use, from receipt to disposal, must be maintained.
The following table outlines key GLP considerations for the use of this compound in a research setting:
| GLP Principle | Application to this compound |
| Test and Reference Item Characterization | The Certificate of Analysis (CoA) for this compound, detailing its identity, purity, and isotopic enrichment, must be on file and referenced in study documentation. Stability under storage and experimental conditions should be verified. |
| Standard Operating Procedures (SOPs) | Written SOPs should cover receipt, storage, handling, preparation of stock and working solutions, and disposal of the compound. |
| Apparatus, Material, and Reagent Identification | All equipment used for weighing, dissolving, and analyzing this compound must be uniquely identified, calibrated, and maintained. |
| Records and Reports | All data generated using this compound as an internal standard must be accurately recorded, with any deviations from SOPs documented and explained. |
Data Integrity and Reporting Standards in Preclinical Studies
Data integrity is the maintenance of, and the assurance of the accuracy and consistency of, data over its entire life-cycle. In preclinical studies, robust data integrity is paramount for making informed decisions about the progression of a drug candidate. The use of isotopically labeled internal standards like this compound significantly contributes to data integrity in bioanalytical assays. invivochem.commedchemexpress.com
Key aspects of data integrity and reporting standards relevant to this compound include:
Accurate Quantification: As an internal standard, this compound helps to correct for variability in sample preparation and instrument response, leading to more accurate and reliable quantification of the unlabeled analyte, saxagliptin (B632). invivochem.commedchemexpress.com
Method Validation: Bioanalytical methods using this compound must be rigorously validated to demonstrate specificity, linearity, accuracy, precision, and stability.
Electronic Records and Signatures: When electronic systems are used to capture and manage data, they must comply with regulations such as 21 CFR Part 11 to ensure the authenticity, integrity, and confidentiality of the data.
Transparent Reporting: Study reports must clearly describe the analytical methods used, including the source and characterization of this compound. Any issues or deviations encountered during the analysis should be transparently reported.
The table below summarizes the role of this compound in ensuring data integrity in preclinical studies:
| Data Integrity Aspect | Role of this compound |
| Accuracy | Minimizes analytical variability, leading to more accurate measurement of the parent drug concentration. |
| Precision | Improves the reproducibility of the analytical method by accounting for variations in sample processing and instrument performance. |
| Traceability | The use of a well-characterized internal standard provides a clear and traceable reference point for all analytical measurements. |
| Audit Trail | Electronic data systems should capture all actions related to the analysis, from method development to final data reporting, creating a comprehensive audit trail. |
Methodological Rigor and Reproducibility in Academic Research
In academic research, while full GLP compliance may not always be required, the principles of methodological rigor and reproducibility are essential for the advancement of scientific knowledge. The use of tools like this compound can significantly enhance the quality and reliability of academic research findings.
Key considerations for ensuring methodological rigor and reproducibility include:
Detailed Methodological Reporting: Publications and research records should provide a detailed description of the analytical methods, including the specific lot number and supplier of this compound used.
Internal Quality Control: The inclusion of quality control samples at different concentrations in each analytical run helps to monitor the performance of the assay and ensure the reliability of the results.
Inter-laboratory Comparison: When possible, comparing results with other laboratories can help to validate the analytical method and ensure its robustness.
Data Sharing: Making raw data and detailed experimental protocols available to the scientific community can facilitate the verification and replication of research findings.
The following table highlights how the use of this compound contributes to methodological rigor in academic research:
| Principle of Rigor | Contribution of this compound |
| Transparency | Clear reporting of the use of a specific, well-characterized internal standard enhances the transparency of the analytical methodology. |
| Reproducibility | The use of an internal standard helps to normalize for experimental variations, making it more likely that the results can be reproduced by other researchers. |
| Accuracy of Findings | By improving the accuracy of analytical measurements, the use of an isotopically labeled internal standard leads to more reliable and scientifically valid conclusions. |
| Standardization | The use of a common, well-characterized internal standard can facilitate the standardization of analytical methods across different laboratories. |
Q & A
Q. What are the critical handling and storage conditions for Saxagliptin-13C,d2 TFA Salt to ensure stability in experimental settings?
this compound must be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤ -20°C to prevent isotopic exchange or degradation. Hydration levels (e.g., ~1.8% H₂O content) should be monitored via Karl-Fischer analysis, as moisture can alter purity calculations . Lab personnel must wear nitrile gloves, protective eyewear, and respirators in poorly ventilated areas to avoid dermal or respiratory exposure to trifluoroacetate (TFA) residues, which are corrosive and may trigger allergic reactions .
Q. How does the isotopic labeling (13C, d2) in this compound influence its use in metabolic studies?
The ¹³C and deuterium (d2) labels enable precise tracking of Saxagliptin’s metabolic fate using mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, ¹³C isotopes are ideal for quantifying hepatic metabolism via LC-MS/MS, while deuterium labeling minimizes interference from endogenous compounds in plasma pharmacokinetic studies. Researchers should validate isotopic integrity by comparing labeled vs. unlabeled reference standards in control experiments .
Q. What methodological considerations are essential when synthesizing this compound for reproducibility?
Synthesis typically involves solid-phase peptide synthesis (SPPS) with TFA cleavage, followed by reverse-phase HPLC purification. Key challenges include minimizing residual TFA (<1%) via ion-exchange chromatography (e.g., replacing TFA with acetate) and confirming isotopic enrichment (>98%) via high-resolution MS. Researchers must document purification protocols, including buffer composition (e.g., TFA/H₂O gradients) and lyophilization conditions, to ensure batch-to-batch consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments of this compound caused by hydration or counterion variability?
Hydration (e.g., 0.4 H₂O molecules per formula unit) and residual TFA can skew elemental analysis results. To address this:
- Use Karl-Fischer titration for precise water quantification .
- Apply ¹⁹F NMR to quantify residual TFA content .
- Normalize purity calculations using the hydrated molecular formula (C₁₈H₂₅N₃O₂·C₂HF₃O₂·0.4H₂O) provided by analytical certificates .
Q. What experimental designs mitigate TFA-induced interference in cell-based assays using this compound?
TFA residues can inhibit cell viability or alter enzyme activity. Mitigation strategies include:
- Ion-exchange chromatography : Convert TFA salts to acetate or HCl forms using Dowex® resin, followed by lyophilization .
- Dialysis : Remove TFA via buffer exchange in PBS (pH 7.4) using 1 kDa MWCO membranes .
- Control experiments : Compare TFA-containing vs. TFA-free batches in dose-response assays to isolate artifacts .
Q. How should researchers address conflicting pharmacokinetic data between labeled and unlabeled Saxagliptin in preclinical models?
Discrepancies may arise from isotopic effects (e.g., deuterium kinetic isotope effects slowing metabolism). Solutions include:
Q. What analytical techniques are optimal for characterizing the hydration state of this compound in formulation studies?
Dynamic vapor sorption (DVS) can map hygroscopicity under varying humidity conditions. Pair with thermogravimetric analysis (TGA) to quantify water loss during heating (e.g., 25–150°C). For structural insights, use powder X-ray diffraction (PXRD) to distinguish crystalline vs. amorphous hydrated forms .
Q. How does the choice of salt form (TFA vs. acetate) impact Saxagliptin-13C,d2’s stability in long-term storage?
TFA salts are hygroscopic and prone to deliquescence, accelerating degradation. Acetate salts offer superior stability due to lower hygroscopicity. Stability studies should compare:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
